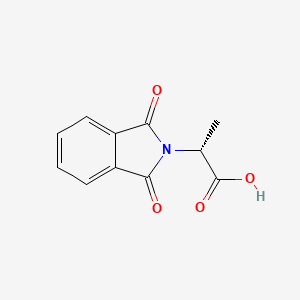

(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUITKBAWTEAQ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29588-83-8 | |

| Record name | (2R)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid derivative. One common method includes the use of L-alanine as the starting material. The reaction proceeds through the formation of an imide intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often involve heating the reactants in an organic solvent such as toluene or xylene, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and reducing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the imide group to an amine or other reduced forms.

Substitution: The phthalimide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phthalimide derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid serves as a precursor in synthesizing more complex organic compounds, particularly those involving dioxoisoindoline derivatives.

- Reactivity Studies : The compound can participate in various chemical reactions such as oxidation, reduction, and substitution, making it valuable for exploring new synthetic pathways.

Biology

- Biochemical Probes : Research indicates that this compound can act as a biochemical probe to study enzyme interactions and metabolic pathways due to its ability to bind specific proteins.

- Metal Complexation : The compound has been prepared for complexation with various metals, enhancing its utility in coordination chemistry and catalysis .

Medicine

- Therapeutic Potential : Investigations into its pharmacological properties suggest potential applications in treating inflammatory diseases and certain cancers. Its mechanism of action may involve modulation of specific biochemical pathways related to inflammation and tumor growth .

- Anti-inflammatory Activity : Case studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting NF-kB activation .

Comparison of Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Phthalimide | Shares the phthalimide moiety | Lacks additional functional groups |

| 4-Aminobenzoic Acid | Contains amino group | Used in sunscreen formulations |

| 3-(1,3-Dioxoisoindol-2-yl)propanoic Acid | Dioxoisoindoline core | Potential anti-cancer activity |

- Anti-Cancer Activity : A study demonstrated that derivatives of this compound inhibited tumor necrosis factor-alpha (TNF-α), showcasing its potential in cancer therapy .

- Inflammatory Disease Treatment : Research highlighted the compound's ability to modulate immune responses, indicating its application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The phthalimide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The structural variations among analogous compounds arise from differences in substituents, stereochemistry, and backbone modifications:

- (2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid: The enantiomer of the target compound, differing only in the (2S) configuration .

- 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid: Features a propanoic acid chain extended by one methylene group, altering steric and electronic properties .

- (2R)-2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid: Contains a 4-(methylsulfanyl)butanoic acid backbone, introducing sulfur-based hydrophobicity .

- 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoic acid: Incorporates a saturated octahydroisoindole ring, enhancing conformational rigidity .

- Phthaloyl-DL-alanine : A racemic mixture lacking stereochemical specificity, commonly used in peptide synthesis .

Physicochemical Properties

Key properties are compared below:

The saturated octahydroisoindole derivative (C₁₁H₁₅NO₄) exhibits higher molecular weight and rigidity compared to the unsaturated target compound. The pKa values (~3.78) suggest comparable acidity across derivatives, critical for solubility in biological systems .

Biological Activity

(2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid, also known as 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 219.19 g/mol. The compound features a phthalimide ring system which contributes to its unique biological properties. The structural characteristics include:

- Planarity : The phthalimide ring and the carboxylic acid group are planar, facilitating molecular interactions.

- Hydrogen Bonding : Intermolecular O—H⋯O hydrogen bonds stabilize the structure, forming one-dimensional polymeric chains .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can inhibit specific enzymes and proteins, leading to:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth and may serve as a lead for developing new antimicrobial agents .

- Anticancer Properties : Research indicates that it may exert cytotoxic effects on cancer cells through apoptosis induction and inhibition of tumor growth .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria and has shown promising results in inhibiting their growth.

Anticancer Effects

Research published in various journals indicates that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

Comparative Analysis with Related Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Phthalimide | Lacks propanoic acid moiety | Limited bioactivity compared to derivatives |

| N-Phthaloyl amino acids | Similar phthalimide structure | Enhanced bioactivity due to amino acid components |

| Succinimide derivatives | Different substituents | Varying levels of bioactivity based on substitution |

Q & A

Q. What are the established synthetic routes for (2R)-2-(1,3-dioxoisoindol-2-yl)propanoic acid, and how are reaction conditions optimized?

The compound is synthesized via ester hydrolysis under basic conditions. For example, a similar derivative (2-(6-(1-oxoisoindolin-2-yl)-biphenyl-3-yl)propanoic acid) was prepared by reacting its ester precursor with 2 M NaOH at room temperature for 12 hours, followed by pH adjustment and extraction . Optimization involves monitoring reaction completion via TLC or HPLC and controlling pH to precipitate the product. Crystallization from ethanol/water mixtures is commonly used for purification .

Q. How is the stereochemical configuration of the (2R)-enantiomer confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The crystal structure of the title compound (space group P2₁2₁2₁) revealed bond angles and torsion angles consistent with the R-configuration at the chiral center. Hydrogen-bonding networks (e.g., O–H···O interactions) further stabilize the structure . Complementary techniques like polarimetry ([α]ᴅ measurements) and chiral HPLC can validate enantiopurity .

Q. What spectroscopic methods are used to characterize this compound?

- 1H/13C NMR : Peaks for the isoindole dione moiety (δ ~7.8–8.1 ppm for aromatic protons) and the propanoic acid chain (δ ~1.5–2.5 ppm for CH3 and CH groups) .

- HRMS : Exact mass matching the molecular formula (e.g., m/z calculated for C₁₁H₉NO₄: 219.0532; observed: 219.0535) .

- IR : Stretching vibrations for carbonyl groups (C=O at ~1700–1780 cm⁻¹) and carboxylic acid (O–H at ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. What role does this compound play in synthesizing bioactive isocoumarin derivatives?

The compound serves as a key intermediate in isocoumarin synthesis. Its isoindole dione moiety participates in cyclization reactions with aldehydes or ketones under acidic or oxidative conditions. For example, metal-catalyzed C–H activation (e.g., Ru or Pd) can functionalize the aromatic core, enabling access to derivatives with antimicrobial or anti-inflammatory activity . Structural modifications at the propanoic acid chain (e.g., esterification) enhance pharmacokinetic properties .

Q. How do steric and electronic factors influence its reactivity in metal complexation studies?

The isoindole dione’s electron-deficient aromatic system and the carboxylic acid’s chelating ability make it suitable for coordinating transition metals (e.g., Cu²⁺, Fe³⁺). Steric hindrance from the R-configured methyl group may reduce binding efficiency compared to unsubstituted analogs. Computational studies (DFT) can predict preferred coordination sites, validated via UV-Vis titration and ESI-MS .

Q. What challenges arise in resolving spectral contradictions during structural elucidation?

Discrepancies between predicted and observed NMR shifts often stem from dynamic effects (e.g., rotameric equilibria in the propanoic acid chain). Variable-temperature NMR or NOESY experiments can resolve such ambiguities. For example, coupling constants (J values) in the 1H NMR spectrum help distinguish cis/trans conformers .

Methodological Considerations

Q. How is purity assessed for this compound in pharmacological assays?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

- Melting Point : Sharp melting points (e.g., 160–162°C) indicate high crystallinity and purity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What strategies mitigate diastereomer formation during derivatization?

Steric control using bulky protecting groups (e.g., tert-butyl esters) minimizes racemization at the chiral center. Asymmetric catalysis (e.g., organocatalysts or chiral ligands) ensures enantioselective transformations. Reaction monitoring via chiral stationary-phase HPLC identifies unintended diastereomers early .

Data Interpretation and Contradictions

Q. How are conflicting bioactivity results reconciled across studies?

Discrepancies in antimicrobial activity (e.g., MIC values) may arise from differences in bacterial strains or assay protocols. Meta-analyses comparing logP, solubility, and protein-binding affinity across derivatives can identify structure-activity trends. Standardized protocols (e.g., CLSI guidelines) improve reproducibility .

Q. What computational tools predict the compound’s behavior in biological systems?

Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., cyclooxygenase-2). Pharmacophore mapping identifies critical functional groups (carboxylic acid, isoindole dione) for activity. ADMET predictors (SwissADME) evaluate toxicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.